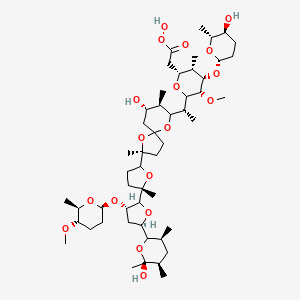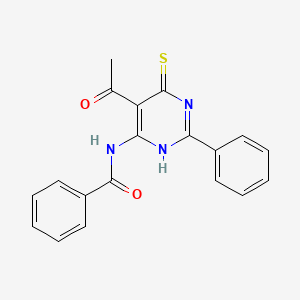
Propane triphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propane triphosphonate can be synthesized through the reaction of a propargyl compound, such as propargyl alcohol, with hydrogen dialkylphosphite in the presence of an alkali metal . This reaction typically requires controlled conditions to ensure the proper formation of the triphosphonate structure.
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Propane triphosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert this compound into lower oxidation state compounds.
Substitution: The phosphonic acid groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized propane derivatives.
Applications De Recherche Scientifique
Propane triphosphonate has several scientific research applications:
Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.
Mécanisme D'action
The mechanism of action of propane triphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s phosphonic acid groups can bind to metal ions and other active sites, modulating the activity of these targets. This binding can lead to changes in the biochemical pathways, influencing processes such as bone resorption and enzyme activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to propane triphosphonate include other phosphonates, such as:
Triphenylphosphine: A common organophosphorus compound used in organic synthesis.
Nitrilotri(methylphosphonic acid): Used in various industrial applications, including as a chelating agent.
Uniqueness
This compound is unique due to its specific structure, which provides distinct chemical properties and reactivity
Propriétés
Numéro CAS |
25404-72-2 |
|---|---|
Formule moléculaire |
C3H11O9P3 |
Poids moléculaire |
284.04 g/mol |
Nom IUPAC |
1,3-diphosphonopropan-2-ylphosphonic acid |
InChI |
InChI=1S/C3H11O9P3/c4-13(5,6)1-3(15(10,11)12)2-14(7,8)9/h3H,1-2H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12) |
Clé InChI |
SXGRAKNNKBAFML-UHFFFAOYSA-N |
SMILES |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
SMILES canonique |
C(C(CP(=O)(O)O)P(=O)(O)O)P(=O)(O)O |
Synonymes |
propane triphosphonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[[5-(dimethylsulfamoyl)-1H-indol-3-yl]methylidene]propanedioic acid diethyl ester](/img/structure/B1232027.png)
![4-[[5-(1-Naphthalenyl)-1,3,4-oxadiazol-2-yl]thio]-2-butyn-1-ol](/img/structure/B1232028.png)
![1-(1,3-benzoxazol-2-yl)-N-[(2,5-dimethoxyphenyl)methyl]-3-piperidinecarboxamide](/img/structure/B1232031.png)
![3-[5-(4-Fluorophenyl)-7-phenyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1-propanol](/img/structure/B1232032.png)
![4-Oxo-4-[5-(1,2,3,4-tetrahydronaphthalen-1-ylsulfamoyl)-2,3-dihydroindol-1-yl]butanoic acid](/img/structure/B1232034.png)


![6-[(4-Bromophenyl)(1-pyrrolidinyl)methyl]-1,3-benzodioxol-5-ol](/img/structure/B1232044.png)

